molecular formula C22H29N3O2 B11184357 N-Cyclohexyl-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide

N-Cyclohexyl-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide

Cat. No.: B11184357
M. Wt: 367.5 g/mol
InChI Key: QYXJQOZLAOARNA-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-{2-oxo-3-phenyl-1,4-diazaspiro[45]dec-3-EN-1-YL}acetamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide typically involves the condensation of cyclohexylamine with a suitable spirocyclic ketone precursor. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the spirocyclic ring system. The reaction conditions may include refluxing in an organic solvent like toluene or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexyl-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Cyclohexyl-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially disrupting their normal function .

Comparison with Similar Compounds

Uniqueness: N-Cyclohexyl-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H29N3O2

Molecular Weight

367.5 g/mol

IUPAC Name

N-cyclohexyl-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide

InChI

InChI=1S/C22H29N3O2/c26-19(23-18-12-6-2-7-13-18)16-25-21(27)20(17-10-4-1-5-11-17)24-22(25)14-8-3-9-15-22/h1,4-5,10-11,18H,2-3,6-9,12-16H2,(H,23,26)

InChI Key

QYXJQOZLAOARNA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=O)C(=NC23CCCCC3)C4=CC=CC=C4

Origin of Product

United States

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